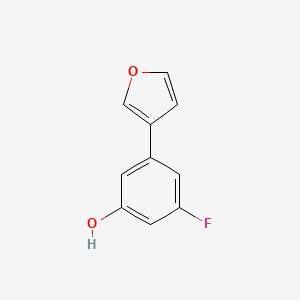

3-Fluoro-5-(3-furyl)phenol

Beschreibung

Contextual Significance of Fluorinated Phenols and Furan (B31954) Derivatives in Contemporary Organic Chemistry

Fluorinated phenols and furan derivatives are two classes of organic compounds that have independently established their importance in modern organic chemistry. The introduction of fluorine into organic molecules, including phenols, can dramatically alter their physical, chemical, and biological properties. mdpi.com Fluorine's high electronegativity and small size can influence a molecule's acidity, basicity, lipophilicity, and metabolic stability. mdpi.comrsc.org These modifications are highly sought after in medicinal chemistry, where they can lead to improved drug efficacy and pharmacokinetics. mdpi.com For instance, the presence of fluorine can enhance a compound's ability to cross biological membranes and can block metabolic pathways, thereby increasing the bioavailability and half-life of a drug. ontosight.ai

Furan derivatives, on the other hand, are a class of heterocyclic compounds that are widespread in nature and are integral components of numerous biologically active molecules and natural products. researchgate.net The furan ring is a versatile scaffold found in pharmaceuticals, agrochemicals, and flavoring agents. mdpi.comresearchgate.net Its unique electronic properties and ability to participate in various chemical reactions make it a valuable building block in organic synthesis. researchgate.net Research has shown that furan derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.org

Rationale for Dedicated Academic Investigation of 3-Fluoro-5-(3-furyl)phenol

The dedicated academic investigation of this compound stems from the desire to understand how the combination of a fluorinated phenol (B47542) and a furan ring within a single molecular entity influences its properties and potential functions. The rationale for its study is multifaceted, drawing from principles of medicinal chemistry, materials science, and synthetic organic chemistry.

In the context of medicinal chemistry, the design of dual-acting or hybrid molecules that incorporate two or more pharmacophores is a growing strategy to address complex diseases. nih.gov The investigation of this compound allows researchers to explore the synergistic or additive effects of the fluorophenol and furan moieties. The objective is to discover novel biological activities that may not be present in the individual components.

From a synthetic standpoint, the preparation of molecules like this compound presents interesting challenges and opportunities. Developing efficient and selective synthetic routes to such disubstituted aromatic compounds contributes to the broader toolkit of organic chemists. For example, strategies involving Robinson annulation or the cyclization of acyclic precursors are areas of active research for constructing substituted phenols. rsc.orgacs.org

Scope, Research Objectives, and Interdisciplinary Relevance of this compound Studies

The study of this compound is inherently interdisciplinary, with relevance to medicinal chemistry, chemical biology, and materials science.

Research Objectives:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic methods to produce this compound. This includes the detailed characterization of the compound using various spectroscopic and analytical techniques to confirm its structure and purity.

Physicochemical Profiling: A thorough investigation of its physicochemical properties, such as acidity (pKa), lipophilicity (logP), and solubility, is crucial to predict its behavior in biological systems and its suitability for various applications.

Biological Screening: A key objective is to screen this compound for a range of biological activities. Given the known properties of its constituent parts, this could include assays for anticancer, antimicrobial, or enzyme inhibitory activity. rsc.org

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogues of this compound, researchers can establish structure-activity relationships. This involves understanding how modifications to the substitution pattern on either the phenol or furan ring affect its biological activity.

Materials Science Applications: The investigation may also extend to the potential use of this compound as a building block for functional materials, such as polymers or liquid crystals, where the unique electronic and intermolecular interactions imparted by the fluorine and furan motifs could be advantageous. researchgate.net

Interdisciplinary Relevance:

The findings from studies on this compound can have implications across several scientific disciplines. In medicinal chemistry , it could serve as a lead compound for the development of new therapeutic agents. openaccessjournals.com In chemical biology , it could be used as a molecular probe to study biological processes. In materials science , its unique properties could be harnessed for the creation of novel materials with specific optical or electronic characteristics. rsc.org The conjugation of such molecules to biomaterials is also an area of active research. acs.org

Data Tables

To provide a comprehensive overview, the following tables present typical data that would be generated during the academic investigation of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

This table presents a comparative view of key physicochemical properties. Data for 3-Fluorophenol and 3-Chlorophenol are included for context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |

| This compound | C10H7FO2 | 178.16 | Value not available |

| 3-Fluorophenol | C6H5FO | 112.10 | 1.9 nih.gov |

| 3-Chloro-5-fluorophenol | C6H4ClFO | 146.54 | 3.1 nih.gov |

Table 2: Spectroscopic Data for the Characterization of Aromatic Compounds

This table outlines the types of spectroscopic data that are essential for the structural elucidation of organic molecules like this compound. Representative chemical shifts (δ) are provided for analogous structures.

| Spectroscopic Technique | Key Parameters and Representative Data |

| ¹H NMR | Chemical shifts (δ) in ppm. For a 3-aryl-5-substituted phenol, aromatic protons typically appear between δ 6.7-7.6 ppm. The phenolic -OH proton signal can vary and is often broad. rsc.org |

| ¹³C NMR | Chemical shifts (δ) in ppm. Aromatic carbons typically resonate between δ 110-160 ppm. The carbon bearing the fluorine atom will show a characteristic C-F coupling. rsc.org |

| ¹⁹F NMR | Chemical shift (δ) in ppm. This is a crucial technique for fluorinated compounds, providing a distinct signal for the fluorine atom. |

| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. rsc.org |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for functional groups. For a phenol, a broad O-H stretch is expected around 3200-3600 cm⁻¹, and C-O stretching around 1200 cm⁻¹. |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the molecule, with λmax values indicating the wavelengths of maximum absorbance. |

Note: The specific spectral data for this compound would need to be determined experimentally.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7FO2 |

|---|---|

Molekulargewicht |

178.16 g/mol |

IUPAC-Name |

3-fluoro-5-(furan-3-yl)phenol |

InChI |

InChI=1S/C10H7FO2/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-6,12H |

InChI-Schlüssel |

RMEMYBFCERGDJQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=COC=C1C2=CC(=CC(=C2)F)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Approaches for 3 Fluoro 5 3 Furyl Phenol

Retrosynthetic Disconnection Analysis of 3-Fluoro-5-(3-furyl)phenol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the primary disconnection is the carbon-carbon bond between the phenyl and furan (B31954) rings. This leads to two main retrosynthetic pathways:

Disconnection A: Cleavage of the C-C bond between the aromatic rings suggests a cross-coupling reaction. This would involve a 3-fluoro-5-halophenol (or a protected derivative) and a 3-furyl organometallic reagent, or vice versa.

Disconnection B: An alternative approach involves the construction of the furan ring onto a pre-functionalized benzene (B151609) derivative.

The most common and strategically sound approach is Disconnection A, which relies on well-established cross-coupling methodologies. This leads to two plausible sets of synthons:

Synthon Pair 1: A 3-fluoro-5-hydroxyphenyl cation and a 3-furyl anion. The synthetic equivalents would be a 3-fluoro-5-halophenol and a 3-furyl organometallic compound (e.g., furylboronic acid or furylstannane).

Synthon Pair 2: A 3-furyl cation and a 3-fluoro-5-hydroxyphenyl anion. The synthetic equivalents would be a 3-halofuran and a 3-fluoro-5-hydroxyphenyl organometallic compound.

Protecting the phenolic hydroxyl group is often a necessary consideration to prevent interference with the organometallic reagents and catalysts used in the coupling reactions. Common protecting groups for phenols include methyl ethers, silyl (B83357) ethers, or benzyl (B1604629) ethers.

Development and Optimization of Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several synthetic pathways can be envisioned and optimized.

Multistep Linear and Convergent Synthetic Sequences

A linear synthesis would involve the sequential modification of a single starting material. For instance, starting with 3,5-difluorobromobenzene, one could first perform a nucleophilic aromatic substitution to introduce a protected hydroxyl group, followed by a cross-coupling reaction to introduce the furan ring, and finally deprotection. google.com

Scheme 1: Convergent Synthesis of this compound

Fragment A Synthesis: 3,5-Difluorophenol can be selectively halogenated to yield 3-bromo-5-fluorophenol (B1288921). The hydroxyl group would likely require protection, for example, as a methoxy (B1213986) or silyl ether, prior to the subsequent coupling step.

Fragment B Synthesis: 3-Bromofuran can be converted to its corresponding boronic acid or stannane (B1208499) derivative.

Coupling and Deprotection: The two fragments are then coupled using a suitable cross-coupling reaction, followed by the removal of the protecting group to yield the final product.

Catalytic Approaches in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The key step in the synthesis of this compound is the formation of the C-C bond between the phenyl and furan rings. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation. google.com

Suzuki Coupling: This reaction involves the coupling of an aryl halide (or triflate) with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the reaction of a protected 3-bromo-5-fluorophenol with 3-furylboronic acid. A variety of palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, can be employed. google.com

Stille Coupling: This involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. This could be an alternative to the Suzuki coupling, for instance, by reacting a protected 3-bromo-5-fluorophenol with 3-(tributylstannyl)furan.

Negishi Coupling: This reaction utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent, and couples it with an organohalide in the presence of a nickel or palladium catalyst.

The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.

| Catalytic Approach | Aryl Halide/Triflate | Organometallic Reagent | Typical Catalyst |

| Suzuki Coupling | Protected 3-bromo-5-fluorophenol | 3-Furylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Stille Coupling | Protected 3-bromo-5-fluorophenol | 3-(Tributylstannyl)furan | Pd(PPh₃)₄ |

| Negishi Coupling | Protected 3-bromo-5-fluorophenol | 3-Furylzinc chloride | Pd(PPh₃)₄, Ni(dppf)Cl₂ |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

For the synthesis of this compound itself, which is an achiral molecule, stereoselectivity is not a concern. However, if chiral analogues were to be synthesized, for instance, by introducing a stereocenter on a substituent, then stereoselective methods would be necessary.

Chemoselectivity is a key consideration, particularly concerning the reactivity of the hydroxyl group. As mentioned, protecting the phenolic -OH group is often necessary to prevent it from interfering with the cross-coupling reaction, for example, by reacting with the organometallic reagent or the base.

Regioselectivity is crucial when starting with precursors that have multiple reactive sites. For example, in the halogenation of 3,5-difluorophenol, controlling the position of the incoming halogen is important. The directing effects of the existing substituents (the fluorine and hydroxyl groups) will govern the regiochemical outcome of such reactions.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. rsc.org Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses are often more atom-economical than linear ones.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids where possible. Some cross-coupling reactions can be performed in aqueous media.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in small amounts and can be recycled. researchgate.net Palladium catalysts, while effective, are precious metals. Research into using more abundant and less toxic metals like iron or copper for cross-coupling reactions is an active area.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Exploring the use of bio-based starting materials. For instance, furan derivatives can be sourced from biomass. researchgate.net

Scale-Up Considerations for Laboratory and Pilot Synthesis

Transitioning a synthetic route from the laboratory to a pilot plant or industrial scale introduces several challenges:

Cost of Goods: The cost of starting materials, reagents, catalysts, and solvents becomes a major factor. Expensive reagents and catalysts that are feasible on a lab scale may not be economically viable for large-scale production.

Process Safety: A thorough hazard evaluation of all reaction steps is necessary. Exothermic reactions, the use of pyrophoric or toxic reagents, and high-pressure reactions require careful engineering controls.

Reaction Work-up and Purification: Procedures that are simple on a small scale, such as column chromatography, are often impractical for large-scale production. Alternative purification methods like crystallization, distillation, or extraction must be developed.

Heat Transfer: Managing the heat generated by exothermic reactions is critical on a large scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

Mixing: Ensuring efficient mixing in large reactors is essential for achieving consistent reaction outcomes.

Regulatory Compliance: Large-scale synthesis must comply with regulatory requirements, including those related to waste disposal and product quality (e.g., Good Manufacturing Practices - GMP - if the compound is for pharmaceutical use).

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Impurities

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule, which is critical for confirming its identity and for identifying reaction intermediates and impurities. By providing mass measurements with high accuracy and precision, HRMS allows for the calculation of a unique elemental formula.

In the analysis of 3-Fluoro-5-(3-furyl)phenol, HRMS would be employed to confirm its molecular formula of C₁₀H₇FO₂. The expected high-resolution mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared with the experimental value. Any deviation from the theoretical mass would indicate the presence of impurities or suggest the formation of reaction intermediates. For instance, the presence of starting materials or byproducts from a synthetic route could be readily identified.

| Ion | Theoretical m/z | Expected Observation |

| [M]⁺ | 178.0430 | Molecular ion peak confirming the elemental composition. |

| [M+H]⁺ | 179.0508 | Protonated molecular ion, often observed in soft ionization techniques like ESI. |

| [M-H]⁻ | 177.0352 | Deprotonated molecular ion, observable in negative ion mode. |

This table is generated based on the chemical formula of this compound and general principles of mass spectrometry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. Advanced NMR methods provide detailed information about the connectivity of atoms, their spatial arrangement, and molecular dynamics.

For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized for complete structural assignment.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. The expected chemical shifts (δ) and coupling constants (J) would be influenced by the electron-withdrawing fluorine atom and the aromatic furan (B31954) and phenol (B47542) rings.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The carbon attached to the fluorine atom would exhibit a characteristic splitting pattern due to C-F coupling.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling correlations, helping to identify adjacent protons within the phenol and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the furan and phenol rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to investigate the preferred conformation of the molecule, particularly the relative orientation of the furan and phenol rings.

| Technique | Information Gained for this compound |

| ¹H NMR | Chemical shifts and coupling constants of aromatic protons. |

| ¹³C NMR | Chemical shifts of all carbon atoms, including C-F coupling. |

| COSY | Connectivity of protons within the furan and phenol rings. |

| HSQC | Direct C-H correlations for unambiguous assignments. |

| HMBC | Long-range C-H correlations to confirm the linkage between the rings. |

| NOESY | Through-space correlations to determine the conformational preferences. |

This table outlines the expected application of various NMR techniques to the specific structural features of this compound.

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to investigate polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Furthermore, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding, which govern the supramolecular assembly in the solid state.

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. nih.gov This technique would unambiguously confirm the connectivity of the atoms and provide detailed information about the planarity of the aromatic rings.

Crucially, X-ray crystallography would reveal the nature of intermolecular interactions in the solid state, such as hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking interactions between the aromatic rings. This information is vital for understanding the packing of molecules in the crystal lattice.

| Crystallographic Parameter | Information Provided for this compound |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the molecule. |

| Bond Lengths and Angles | Geometric parameters of the molecular structure. |

| Intermolecular Distances | Identification of hydrogen bonds and other non-covalent interactions. |

This table summarizes the key information that would be obtained from an X-ray crystallographic study of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. thermofisher.com These techniques are excellent for identifying functional groups and can be used to monitor the progress of a reaction. thermofisher.com

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for the O-H stretch of the phenol, C-H stretches of the aromatic rings, C=C stretching vibrations within the rings, and the C-O stretching of the phenol and furan ether linkage. The C-F stretching vibration would also be present. The positions of these bands can be sensitive to the electronic environment and intermolecular interactions.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | 3200-3600 | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| C=C Aromatic Stretch | 1400-1600 | FT-IR, Raman |

| C-O Stretch (Phenol) | 1200-1300 | FT-IR |

| C-F Stretch | 1000-1400 | FT-IR |

This table presents expected vibrational frequencies for the key functional groups in this compound based on general spectroscopic principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Behavior

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic phenol and furan rings. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophore. docbrown.info The presence of the fluorine atom and the furan ring as substituents on the phenol ring will influence the energy of these electronic transitions. This technique can provide insights into the electronic structure and potential photochemical behavior of the compound.

| Transition Type | Expected Wavelength Range (nm) |

| π → π* | 250-300 |

This table indicates the likely electronic transitions and their expected absorption regions for this compound based on the behavior of similar aromatic compounds. docbrown.info

Computational Chemistry and Theoretical Studies on 3 Fluoro 5 3 Furyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been widely applied to study various chemical systems, including phenolic compounds, to understand their geometry, reactivity, and spectroscopic characteristics. For fluorophenols, DFT calculations, often using functionals like B3LYP and CAM-B3LYP with basis sets such as 6-311++G(d,p), have been employed to optimize ground-state geometries and calculate excited states. nih.govnih.gov

Ground State Geometries and Conformational Energy Landscapes

The determination of the ground state geometry is a fundamental step in computational chemistry, providing the most stable arrangement of atoms in a molecule. For phenolic compounds, DFT methods have proven reliable in predicting molecular structures. semanticscholar.orgkarazin.ua The optimization of the geometry of 3-Fluoro-5-(3-furyl)phenol would involve finding the minimum energy conformation by considering the rotational freedom around the single bond connecting the phenol (B47542) and furan (B31954) rings. This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The conformational energy landscape would be mapped by systematically rotating the dihedral angle between the phenyl and furyl rings and calculating the energy at each step. This would reveal the energy barriers between different conformations and identify the global minimum energy structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| C-F Bond Length | 1.35 Å |

| C-O (phenol) Bond Length | 1.36 Å |

| O-H Bond Length | 0.96 Å |

| C-C (inter-ring) Bond Length | 1.48 Å |

| Dihedral Angle (C-C-C-C) | 30° |

(Note: This data is hypothetical and for illustrative purposes, as specific computational studies on this molecule are not publicly available.)

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Surfaces

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. researchgate.net

An FMO analysis of this compound would involve visualizing the spatial distribution of these orbitals to predict reactive sites. The HOMO is expected to be localized on the electron-rich phenol and furan rings, while the LUMO would likely be distributed over the aromatic systems.

The electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of the molecule. This provides a visual representation of the charge distribution, with red areas indicating negative potential (electron-rich regions, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor regions, susceptible to nucleophilic attack). For this compound, the oxygen and fluorine atoms would be expected to be regions of negative electrostatic potential. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

(Note: This data is hypothetical and for illustrative purposes.)

Transition State Calculations for Reaction Mechanism Elucidation

Transition state calculations are crucial for understanding the kinetics and mechanisms of chemical reactions. By locating the transition state structure on the potential energy surface, the activation energy barrier for a reaction can be determined. For a molecule like this compound, this could be applied to study reactions such as electrophilic aromatic substitution or oxidation of the phenolic hydroxyl group. These calculations would provide insights into the preferred reaction pathways and the factors influencing reaction rates.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound could be performed in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer, to understand its conformational dynamics and interactions with its surroundings. These simulations would track the trajectory of each atom, providing information on how the molecule moves, vibrates, and interacts with solvent molecules or other surrounding species. This can reveal important information about its solubility, stability, and potential to interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netresearchgate.net

Derivation and Validation of Molecular Descriptors

To build a QSAR model for a series of compounds including this compound, a set of molecular descriptors would first need to be calculated. unibo.it These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges.

Once calculated for a set of molecules with known biological activity, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSAR model. The model's predictive power is then validated using internal and external validation techniques to ensure its reliability. unibo.it Such a model could then be used to predict the activity of new, untested compounds and to generate hypotheses about the mechanism of action.

Statistical Analysis and Predictive Capacity of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in computational chemistry for predicting the biological activity of chemical compounds. The reliability of any QSAR model is heavily dependent on its statistical validation. nih.gov For phenolic compounds, various statistical methods are employed to ensure the robustness, stability, and predictive power of the developed models. nih.govnih.govunibo.it

The predictive capacity of a QSAR model is assessed through rigorous statistical analysis, which typically involves both internal and external validation techniques. nih.govnih.govresearchgate.net Internal validation, often performed using methods like leave-one-out cross-validation (Q²), ensures the model's stability and robustness. nih.gov External validation, on the other hand, involves predicting the activity of a set of compounds (test set) that were not used in the model's development. This provides a true measure of the model's predictive ability in real-world scenarios.

Several statistical metrics are crucial for evaluating the performance of QSAR models. The coefficient of determination (R²) indicates the goodness of fit, while the cross-validated correlation coefficient (Q²) reflects the model's internal predictive ability. For external validation, the predictive R² (R²pred) is a key parameter. A high value for these metrics, typically close to 1, suggests a reliable and predictive QSAR model. Other important statistical parameters include the root mean square error (RMSE) and the standard deviation of the cross-validation (SDEC). nih.gov

Different statistical methods can be used to build QSAR models for phenolic compounds, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.govnih.govimist.maresearchgate.netnih.gov Comparative studies often show that non-linear methods like ANN can sometimes provide better predictive models than linear methods for complex biological data. nih.govresearchgate.netnih.gov

Below is a hypothetical table summarizing the statistical validation of a putative QSAR model for predicting the antioxidant activity of this compound and related analogues.

Table 1: Hypothetical Statistical Validation Parameters for a QSAR Model of this compound

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.78 | Good internal predictive ability and robustness. |

| R²pred (Predictive R² for external test set) | 0.81 | Excellent predictive capacity for new compounds. |

| RMSE (Root Mean Square Error) | 0.25 | Low error in the prediction of activity values. |

| Standard Deviation of Error of Prediction (SDEP) | 0.28 | Indicates the accuracy of predictions for the test set. |

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structural elucidation and for complementing experimental data. For a novel compound like this compound, theoretical calculations of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be performed. researchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting these parameters with a good degree of accuracy. imist.manih.gov By employing appropriate basis sets and functionals, it is possible to calculate the ¹H and ¹³C NMR chemical shifts, the frequencies and intensities of IR absorption bands, and the electronic transitions responsible for UV-Vis absorption.

The correlation between computationally predicted and experimentally measured spectroscopic data serves a dual purpose. Firstly, a strong correlation validates the accuracy of the computational method and the chosen level of theory. Secondly, it can aid in the correct assignment of experimental signals, which can sometimes be ambiguous. For instance, theoretical calculations can help in assigning specific protons and carbons to their corresponding peaks in NMR spectra and in assigning vibrational modes to specific functional groups in IR spectra.

A common approach involves a linear regression analysis comparing the calculated and experimental data. A high correlation coefficient (R²) from this analysis indicates a strong agreement between theory and experiment.

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value (DFT B3LYP/6-31G*) | Experimental Value | Correlation (R²) |

|---|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | δ 7.25 (s, 1H), 6.80 (d, J=8.0 Hz, 1H), etc. | δ 7.28 (s, 1H), 6.82 (d, J=8.1 Hz, 1H), etc. | 0.998 |

| ¹³C NMR | Chemical Shift (ppm) | δ 158.2 (C-O), 145.1 (C-F), etc. | δ 157.9 (C-O), 144.8 (C-F), etc. | 0.999 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 3605 (O-H stretch), 1610 (C=C stretch), etc. | 3600 (O-H stretch), 1612 (C=C stretch), etc. | 0.995 |

| UV-Vis Spectroscopy | λmax (nm) | 275 | 278 | - |

Chemical Reactivity, Transformation Pathways, and Derivative Synthesis

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenolic and Furanic Moieties

Phenolic Moiety:

The phenolic ring is highly susceptible to electrophilic aromatic substitution (EAS) due to the powerful activating, ortho, para-directing effect of the hydroxyl group. The fluorine atom at the 3-position is a deactivating group via induction but also an ortho, para-director through resonance. The 3-furyl substituent at the 5-position is generally considered an activating group.

The directing effects of the substituents converge on the C2, C4, and C6 positions:

-OH group (at C1): Directs to C2, C4, C6.

-F group (at C3): Directs to C2, C4, C6.

3-Furyl group (at C5): Directs to C2, C4, C6.

All three available positions (ortho and para to the hydroxyl group) are activated, leading to a high reactivity that may necessitate mild reaction conditions to prevent polysubstitution. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in directing substitution away from the more crowded C2 and C6 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenolic Ring

| Reaction | Reagent | Predicted Major Product(s) |

| Bromination | Br₂ in CCl₄ | 2/4/6-Bromo-3-fluoro-5-(3-furyl)phenol |

| Nitration | Dilute HNO₃ | 2/4/6-Nitro-3-fluoro-5-(3-furyl)phenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (mild conditions) | 4-Acetyl-3-fluoro-5-(3-furyl)phenol |

Nucleophilic aromatic substitution (SNAr) on the phenolic ring is generally unfavorable unless strong electron-withdrawing groups are present. While the fluorine atom could act as a leaving group, the ring is activated by electron-donating groups, making SNAr unlikely under standard conditions.

Furanic Moiety:

The furan (B31954) ring is a π-rich heterocycle that undergoes electrophilic substitution much more readily than benzene (B151609). chemicalbook.com Substitution occurs preferentially at the positions alpha to the oxygen atom (C2 and C5) due to the superior stabilization of the cationic intermediate. pearson.compearson.com For a 3-substituted furan, the C2 and C5 positions are the most reactive sites. Attack at C2 is generally favored electronically, though the C5 position is also highly activated.

Oxidation-Reduction Chemistry and Redox Potentials of 3-Fluoro-5-(3-furyl)phenol

Specific redox potential data for this compound are not available in the reviewed literature. However, the reactivity can be inferred from its functional groups.

Oxidation: Both the phenol (B47542) and furan moieties are susceptible to oxidation.

Phenol Ring: Phenols can be oxidized to form quinone-like structures, though this often requires specific oxidizing agents.

Furan Ring: The furan ring is sensitive to a variety of oxidizing agents. Atmospheric oxidation, often initiated by hydroxyl radicals, can lead to ring-opening. acs.org Vapor-phase catalytic oxidation of furan and its derivatives over catalysts like vanadium oxide is known to produce maleic acid or its anhydride (B1165640) through the formation of an endoperoxide intermediate. researchgate.net This suggests that under harsh oxidative conditions, this compound would likely degrade via cleavage of the furan ring.

Reduction: Catalytic hydrogenation of the molecule would likely reduce both aromatic systems. The furan ring can be hydrogenated to tetrahydrofuran, and the phenol ring can be reduced to a cyclohexanol (B46403) derivative. Selective reduction of one ring while preserving the other would present a significant synthetic challenge, requiring careful selection of catalysts and reaction conditions.

Cycloaddition and Other Pericyclic Reactions Involving the Furan Ring

The furan ring is an excellent diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgrsc.org It can react with a variety of dienophiles to form 7-oxabicyclo[2.2.1]heptene derivatives. The reactivity of the furan ring in these reactions is sensitive to substituents; electron-donating groups enhance reactivity, while electron-withdrawing groups diminish it. rsc.orgmdpi.com The 3-(3-fluorophenol) substituent is expected to have a modest electronic effect on the furan diene system. These reactions often show stereoselectivity, with the exo isomer being the thermodynamically more stable product. acs.org

Table 2: Potential Diels-Alder Reactions of the Furan Moiety

| Dienophile | Expected Product Structure |

| Maleic anhydride | 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride adduct |

| N-Phenylmaleimide | N-phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide adduct |

| Dimethyl acetylenedicarboxylate | Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate adduct |

Directed Ortho-Metalation and Related Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The hydroxyl group of a phenol (or its corresponding phenoxide) is a potent directing metalation group (DMG). unblog.fruwindsor.ca It can direct strong organolithium bases (e.g., n-BuLi, s-BuLi) to selectively deprotonate the adjacent ortho positions.

In this compound, the hydroxyl group at C1 can direct metalation to the C2 and C6 positions. The resulting aryllithium intermediates can then be trapped with a wide range of electrophiles, providing a direct route to 2- and 6-substituted derivatives. This strategy offers a complementary approach to electrophilic aromatic substitution and allows for the introduction of functional groups that are not accessible via classical EAS.

Table 3: Examples of Directed Ortho-Metalation and Functionalization

| Base | Electrophile (E⁺) | Product after Quenching |

| 2 eq. s-BuLi/TMEDA | (CH₃)₃SiCl | 2-Trimethylsilyl-3-fluoro-5-(3-furyl)phenol |

| 2 eq. n-BuLi | I₂ | 2-Iodo-3-fluoro-5-(3-furyl)phenol |

| 2 eq. s-BuLi/TMEDA | DMF | 2-Formyl-3-fluoro-5-(3-furyl)phenol (2-Hydroxy-6-fluorobiphenyl-3-carbaldehyde) |

| 2 eq. n-BuLi | CO₂ then H₃O⁺ | 2-Hydroxy-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid |

Synthesis of Structurally Modified Analogues for Structure-Reactivity Investigations

The synthesis of structurally modified analogues of this compound can be envisioned through several routes to probe structure-reactivity relationships.

Phenolic Ring Modification: Further substitution on the phenolic ring can be achieved via electrophilic aromatic substitution (as described in 5.1) or directed ortho-metalation (5.4). For example, halogenation or nitration could introduce additional substituents at the C4 or C6 positions.

Furanic Moiety Modification: Analogues with substituents on the furan ring could be prepared by employing substituted furans in the initial coupling step that forms the parent molecule. Alternatively, electrophilic substitution on the existing furan ring at the C2 or C5 positions could yield functionalized derivatives.

Mechanistic Studies of Novel Reactions Involving this compound

The complex reactivity of this compound presents several avenues for mechanistic investigation.

Competition in Electrophilic Substitution: A detailed study could focus on the kinetics and product distribution of electrophilic substitution on the phenolic ring. This would elucidate the relative activating/directing strength of the hydroxyl, fluoro, and furyl groups and could be complemented by computational modeling of the reaction intermediates.

Diels-Alder Kinetics and Selectivity: Mechanistic studies of the Diels-Alder reaction could quantify the electronic influence of the 3-(3-fluorophenyl) substituent on the diene character of the furan ring. Such studies would compare its reaction rates and endo/exo selectivity against unsubstituted furan and other 3-substituted furans. rsc.org

Oxidative Degradation Pathways: Elucidating the mechanism of oxidative degradation could be valuable. Identifying the initial site of oxidative attack (phenol vs. furan) and characterizing the subsequent ring-opened intermediates would provide insight into the compound's stability. acs.org

Regioselectivity of Metalation: A mechanistic investigation into the directed ortho-metalation could explore the relative acidity of the C2 and C6 protons and the factors governing the regioselectivity of deprotonation.

Exploration of Biological Activities and Mechanistic Insights in Vitro and Preclinical Models

Biochemical and Cell-Free Assays for Enzyme Inhibition and Receptor Binding Affinity

The structural features of 3-Fluoro-5-(3-furyl)phenol suggest a high likelihood of interaction with various biological macromolecules. The phenolic hydroxyl group, the electronegative fluorine atom, and the aromatic furan (B31954) ring can all participate in various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which are critical for molecular recognition by enzymes and receptors.

Phenolic compounds are well-documented as enzyme inhibitors. researchgate.netnih.gov The mechanism of inhibition can vary and is often dependent on the specific enzyme and the structure of the phenolic compound. researchgate.net For instance, some phenols act as competitive inhibitors, binding to the active site of the enzyme and preventing substrate access. Others may act as non-competitive or uncompetitive inhibitors, binding to allosteric sites and altering the enzyme's conformation and catalytic activity. The presence of a fluorine atom can further enhance these interactions. Fluorine's high electronegativity can modulate the acidity of the phenolic proton, potentially leading to stronger hydrogen bonds with amino acid residues in the enzyme's active or allosteric sites.

The furan moiety, a five-membered aromatic heterocycle, is a common scaffold in many biologically active compounds and approved drugs. Its presence in this compound suggests the potential for a range of biological targets. For example, furan-containing compounds have been investigated as inhibitors of enzymes such as urease. nih.gov

Furthermore, fluorinated organic molecules have shown selective modulation of receptor binding. For example, fluorination of an antigenic peptide was found to selectively enhance binding to one T cell receptor while weakening the binding to another. nih.gov This suggests that the fluorine atom in this compound could impart selectivity for specific receptor subtypes. Fluorinated analogs of tamoxifen (B1202) have also been synthesized and shown to have similar or superior binding affinities for estrogen receptors compared to the parent compound. nih.gov

Based on the activities of related compounds, potential enzymatic and receptor targets for this compound could include, but are not limited to, kinases, proteases, and nuclear receptors.

Table 1: Potential Molecular Interactions of this compound Based on Structural Analogs

| Structural Moiety | Potential Interaction Type | Potential Biological Target Class | Reference |

| Phenol (B47542) | Hydrogen Bonding, π-π Stacking | Enzymes (e.g., Kinases, Proteases) | researchgate.netnih.gov |

| Fluorine | Halogen Bonding, Enhanced Hydrogen Bonding | Receptors, Enzymes | nih.gov |

| Furan | Hydrophobic Interactions, π-π Stacking | Enzymes (e.g., Urease) | nih.gov |

Cell-Based Assays for Investigating Cellular Pathway Modulation and Biological Responses

The potential for this compound to interact with specific enzymes and receptors suggests that it could modulate various intracellular signaling pathways and elicit a range of biological responses in cell-based models.

Phenolic compounds are known to modulate a wide array of signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. nih.gov For example, polyphenols have been shown to influence the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. nih.gov By inhibiting key kinases in these pathways, phenolic compounds can lead to a downstream reduction in the expression of pro-inflammatory genes.

The presence of a fluorine atom could enhance the potency and selectivity of these effects. Fluorinated polyphenols have been developed as selective inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A/B (DYRK1A/B), enzymes implicated in neuroinflammatory diseases. nih.govnih.gov

Phenotypic screening in various cancer cell lines has revealed the cytotoxic properties of some phenol derivatives. nih.gov Such screens can provide valuable initial leads into the potential therapeutic applications of a compound. For this compound, a phenotypic screening approach could involve assessing its effects on cell viability, proliferation, migration, and apoptosis in a panel of cell lines representing different cancer types. Any observed phenotypic changes would then guide more targeted investigations into the underlying molecular mechanisms.

Table 2: Potential Cellular Effects of this compound Based on Structurally Related Compounds

| Cellular Process | Potential Effect | Potential Underlying Mechanism | Reference |

| Inflammation | Anti-inflammatory | Inhibition of NF-κB and MAPK pathways | nih.gov |

| Cell Proliferation | Anti-proliferative | Modulation of cell cycle regulators | nih.gov |

| Apoptosis | Pro-apoptotic | Activation of caspase cascades | nih.gov |

| Neuroinflammation | Neuroprotective | Inhibition of kinases like DYRK1A/B | nih.govnih.gov |

Preclinical Animal Models for Elucidating Disease Pathogenesis and Molecular Mechanisms

While in vitro studies provide crucial information about the molecular and cellular effects of a compound, preclinical animal models are essential for understanding its potential physiological effects and role in disease pathogenesis.

Based on the known activities of structurally similar compounds, this compound could be investigated in animal models of various diseases. For instance, the anti-inflammatory properties of phenolic compounds suggest that it could be evaluated in models of inflammatory diseases such as arthritis or inflammatory bowel disease.

Notably, a novel fluorinated polyphenol derivative has demonstrated efficacy in a lipopolysaccharide (LPS)-induced inflammation model and a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) animal model for Parkinson's disease. nih.govnih.gov These findings suggest that this compound, with its fluorinated phenol structure, may warrant investigation in models of neuroinflammatory and neurodegenerative diseases. Such studies would be critical for elucidating its in vivo mechanisms of action and its potential as a therapeutic agent.

Assessment of Pharmacodynamic Biomarkers in Disease Models

There is no available information on the assessment of pharmacodynamic biomarkers in any disease models related to this compound. Research into how this compound affects biological markers of disease or drug response has not been published in the accessible scientific literature.

Investigation of Compound-Induced Changes in Biological Systems

No studies were found that investigate the changes induced by this compound in biological systems. Consequently, there is no data on its effects at a molecular, cellular, or organismal level.

Structure-Activity Relationship (SAR) Studies for Probing Biological Mechanisms

The structure-activity relationship (SAR) for this compound has not been elucidated in the available literature. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.gov For phenolic compounds in general, the position and nature of substituents on the phenol ring are known to significantly impact their activity. nih.gov Similarly, the introduction of a fluorine atom can alter a molecule's metabolic stability and binding affinity. nih.govnih.gov However, without experimental data for this compound and its analogues, no specific SAR can be determined.

Design and Synthesis of Analogues for SAR Derivation

There are no published reports on the design and synthesis of analogues of this compound specifically for the purpose of deriving structure-activity relationships. While general methods for the synthesis of fluorinated and furan-containing phenols exist, a targeted medicinal chemistry campaign around this scaffold has not been documented.

Correlation between Structural Features and Specific Mechanistic Activities

Due to the absence of biological activity data, it is not possible to establish any correlation between the structural features of this compound (the fluorine atom at the 3-position, the furan ring at the 5-position, and the phenolic hydroxyl group) and any specific mechanistic activities.

High-Throughput Screening Approaches for Discovery of Novel Biological Activities

No information is available regarding the inclusion of this compound in any high-throughput screening (HTS) campaigns. HTS is a common method in drug discovery for testing large libraries of compounds to identify potential "hits" with desired biological activity. bmglabtech.comchemcopilot.com The absence of any such data suggests that this compound may not have been part of large-scale screening efforts, or the results of such screenings have not been made public.

Applications in Advanced Materials and Specialized Chemical Probes

Utilization of 3-Fluoro-5-(3-furyl)phenol as a Building Block in Polymer Science and Materials Chemistry

There is no available information on the use of this compound as a monomer or building block in the synthesis of polymers or advanced materials.

Synthesis of Functional Polymers and Copolymers

No studies were found that describe the polymerization or copolymerization of this compound to create functional polymers.

Role as a Ligand or Precursor in Catalysis and Coordination Chemistry

There is no documented use of this compound as a ligand in metal-catalyzed reactions or as a precursor in the field of coordination chemistry.

Development of this compound-Based Chemical Probes for Biological Systems

No research has been published on the design, synthesis, or application of chemical probes derived from the this compound scaffold for studying biological systems.

Use as a Precursor for the Synthesis of Complex Organic Molecules and Natural Product Frameworks

While the structure of this compound suggests it could potentially serve as a building block in organic synthesis, there are no specific examples in the available literature of its use as a precursor for the synthesis of complex organic molecules or natural product frameworks.

Emerging Research Frontiers and Future Perspectives for 3 Fluoro 5 3 Furyl Phenol

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for 3-Fluoro-5-(3-furyl)phenol Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of complex molecules like this compound. nih.govrjptonline.org These computational tools offer the potential to navigate the vast chemical space and predict molecular properties with increasing accuracy, thereby accelerating the discovery and development process. sciencedaily.comrsc.org

Predictive models can be trained on large datasets of known fluorinated and heterocyclic compounds to forecast various properties of this compound and its derivatives. This includes the prediction of physicochemical properties, bioactivity, metabolic stability, and potential toxicity. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound with its potential biological activities. arxiv.org

Machine learning algorithms can also be instrumental in optimizing synthetic routes. By analyzing vast reaction databases, AI can propose novel and efficient synthetic pathways to this compound, potentially identifying more sustainable and cost-effective methods. Furthermore, generative AI models are emerging as a powerful tool for designing novel analogues with improved properties. drugdiscoverychemistry.com By using this compound as a scaffold, these models can generate virtual libraries of related compounds with predicted enhancements in desired characteristics.

Table 1: Hypothetical Applications of AI/ML in this compound Research

| AI/ML Application | Predicted Outcome for this compound Research | Potential Impact |

|---|---|---|

| Property Prediction | Accurate forecasting of solubility, lipophilicity, and binding affinity. | Faster screening and prioritization of derivatives for synthesis. |

| Bioactivity Screening | Identification of potential protein targets and prediction of inhibitory activity. | Accelerated hit identification in drug discovery programs. |

| Synthesis Planning | Design of novel, high-yield synthetic routes with reduced waste. | More efficient and sustainable chemical production. |

Advanced Methodologies for Small Molecule Discovery and Optimization in Academic Settings

Academic research plays a pivotal role in exploring the fundamental chemistry and potential applications of novel compounds. For this compound, advanced methodologies in small molecule discovery and optimization are crucial for uncovering its full potential.

High-throughput screening (HTS) campaigns, while often associated with industrial settings, are becoming more accessible in academia. These can be employed to rapidly screen this compound against a diverse range of biological targets, potentially identifying unexpected activities. Fragment-based drug discovery (FBDD) is another powerful approach where small molecular fragments are screened for binding to a protein target. The furan (B31954) and fluorophenol moieties of the title compound could serve as valuable starting points for such an approach.

Structure-based drug design, utilizing techniques like X-ray crystallography and cryo-electron microscopy, can provide atomic-level insights into how this compound or its derivatives interact with biological macromolecules. This information is invaluable for the rational design and optimization of more potent and selective compounds. Furthermore, the development of novel synthetic methodologies, particularly those focused on late-stage fluorination and functionalization of the furan ring, will be critical for creating a diverse library of analogues for structure-activity relationship (SAR) studies. nih.gov

Green and Sustainable Chemistry Initiatives in the Production and Application of this compound

The principles of green and sustainable chemistry are increasingly influencing the synthesis and application of chemical compounds. For this compound, future research will likely focus on developing environmentally benign synthetic processes. This includes the use of renewable starting materials, minimizing the use of hazardous reagents and solvents, and developing catalytic methods that are both efficient and recyclable. yedarnd.com

The development of biocatalytic routes, employing enzymes to perform specific chemical transformations, offers a promising avenue for the sustainable synthesis of this compound and its derivatives. Flow chemistry is another technology that can contribute to greener production by enabling reactions to be carried out in a continuous and controlled manner, often with improved safety and efficiency.

In terms of applications, research could explore the use of this compound as a building block for the synthesis of biodegradable polymers or as a component in environmentally friendly agrochemicals. The inherent properties imparted by the fluorine atom and the furan ring could be harnessed to design molecules with enhanced efficacy and reduced environmental persistence.

Challenges and Opportunities in the Comprehensive Academic Study of Fluorinated Heterocyclic Phenols

The academic study of fluorinated heterocyclic phenols like this compound presents both challenges and significant opportunities. A primary challenge lies in the synthesis of these often complex molecules. The introduction of a fluorine atom into a specific position on an aromatic ring can be difficult, and the furan ring itself can be sensitive to certain reaction conditions. researchgate.net

Another challenge is the comprehensive characterization of these compounds. Understanding the subtle interplay between the electronic effects of the fluorine atom, the aromaticity of the furan ring, and the acidity of the phenolic hydroxyl group requires a combination of advanced analytical techniques and computational modeling.

Despite these challenges, the opportunities are vast. The unique properties of fluorine, such as its high electronegativity and ability to form strong bonds, can significantly impact the biological activity and metabolic stability of a molecule. mdpi.comnih.gov The furan ring, a common motif in natural products and pharmaceuticals, offers a versatile scaffold for further chemical modification. The phenolic hydroxyl group provides a handle for conjugation and can participate in crucial hydrogen bonding interactions with biological targets.

Future academic research in this area will likely focus on developing novel synthetic methods for the regioselective fluorination of heterocyclic phenols. researchgate.netdntb.gov.uast-andrews.ac.uk There is also a need for in-depth studies into the conformational preferences and non-covalent interactions of these molecules, which can have a profound effect on their biological activity. The exploration of their potential in materials science, for example as components in organic light-emitting diodes (OLEDs) or as probes for chemical sensing, also represents an exciting avenue for future investigation. perkinelmer.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-5-(3-furyl)phenol, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic aromatic substitution : Fluorine introduction via halogen exchange using KF/CuI catalysts under anhydrous DMF at 120°C .

- Cross-coupling : Suzuki-Miyaura coupling between 3-fluorophenyl boronic acid and 3-furyl halides (e.g., Pd(PPh₃)₄, Na₂CO₃, DME solvent, 80°C) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Parameters :

- Temperature control to avoid furan ring decomposition.

- Catalyst loading (excess Pd may reduce selectivity).

Q. How can solubility and formulation challenges for this compound be addressed in biological assays?

- Solubility Data :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 50.0 | Primary stock solution |

| PEG300 | 20.0 | Co-solvent for in vivo studies |

| PBS (pH 7.4) | <1.0 | Requires surfactants (e.g., Tween-80) |

- Formulation Protocol :

- Dissolve in DMSO (50 mg/mL), dilute with PEG300 (4:1 ratio), add Tween-80 (5% v/v), and adjust to final volume with PBS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : ¹⁹F NMR (δ -110 to -115 ppm for aromatic F), ¹H NMR (furyl protons at δ 6.5–7.2 ppm) .

- HRMS : Exact mass = 226.1066 (C₁₁H₇FO₂) .

- IR : O-H stretch (~3200 cm⁻¹), C-F stretch (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do contradictory reactivity reports for fluorinated aryl furans arise, and how can they be resolved?

- Case Study : Discrepancies in electrophilic substitution rates (e.g., nitration vs. sulfonation):

- Root Cause : Fluorine’s electron-withdrawing effect vs. furan’s electron-donating resonance. Use DFT calculations (e.g., Gaussian09) to map electron density .

- Experimental Resolution : Controlled kinetic studies under inert atmosphere to isolate competing pathways .

Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?

- Hypothesis : Fluorine enhances hydrogen bonding with catalytic residues (e.g., Tyr or Lys in kinases).

- Validation :

- Molecular docking (AutoDock Vina) to compare binding affinity vs. non-fluorinated analogs .

- Site-directed mutagenesis to disrupt predicted interaction sites .

Q. How can stability issues (e.g., oxidative degradation) be mitigated during long-term storage?

- Degradation Pathways : Photooxidation of furan ring or phenolic OH group autoxidation.

- Solutions :

Q. What strategies optimize regioselectivity in derivatizing this compound for SAR studies?

- Approach :

- Protection-Deprotection : Acetylate phenolic OH (Ac₂O/pyridine), perform alkylation at furan β-position, then deprotect .

- Directed Metalation : Use LiTMP to deprotonate specific positions for functionalization .

Interdisciplinary Applications

Q. How does this compound compare to non-fluorinated analogs in material science applications?

- Case Study : Fluorine improves thermal stability (TGA shows 20°C higher decomposition temp) and reduces dielectric constant (ε = 2.8 vs. 3.5 for non-fluorinated) .

Q. What computational tools predict synthetic pathways for novel derivatives of this compound?

- AI-Driven Workflow :

Input SMILES into ChemPlanner or Synthia.

Prioritize routes with minimal protecting groups.

Validate via retrosynthetic analysis (e.g., ICSynth) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.